molecular formula C12H13N B1363136 N-methyl-1-(naphthalen-2-yl)methanamine CAS No. 76532-33-7

N-methyl-1-(naphthalen-2-yl)methanamine

Cat. No.: B1363136
CAS No.: 76532-33-7
M. Wt: 171.24 g/mol
InChI Key: SSNISTUBYRMYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(naphthalen-2-yl)methanamine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, where a methylamine group is attached to the second position of the naphthalene ring

Mechanism of Action

Target of Action

N-methyl-1-(naphthalen-2-yl)methanamine, also known as Methamnetamine, primarily targets the neurotransmitters in the brain. It acts as a releasing agent of serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

The compound interacts with its targets by increasing the release of these neurotransmitters in the brain. It has EC50 values of 13 nM, 34 nM, and 10 nM for serotonin, norepinephrine, and dopamine, respectively . This means it has a potent effect on these neurotransmitters, leading to increased levels in the synaptic cleft, which can result in heightened mood, increased alertness, and enhanced motor control.

Biochemical Pathways

It is known that the compound’s action on serotonin, norepinephrine, and dopamine can affect various pathways in the brain, including those involved in mood regulation, alertness, and motor control .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on neurotransmitter levels. By increasing the release of serotonin, norepinephrine, and dopamine, it can lead to changes in mood, alertness, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1-(naphthalen-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:

  • Dissolve 2-naphthaldehyde in an appropriate solvent like ethanol.
  • Add methylamine to the solution.
  • Slowly add sodium borohydride while maintaining the reaction temperature at around 0-5°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(naphthalen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthyl ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

N-methyl-1-(naphthalen-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to produce complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(naphthalen-1-yl)methanamine
  • N-methyl-1-(naphthalen-2-yl)propan-2-amine
  • 1-naphthylmethylamine

Uniqueness

N-methyl-1-(naphthalen-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-methyl-1-naphthalen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNISTUBYRMYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337338
Record name N-Methyl-1-(naphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76532-33-7
Record name N-Methyl-1-(naphthalen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(naphthalen-2-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 40 wt % methylamine in H2O (50 mL, 581 mmole) in THF (50 mL) at 0° C. was added 2-(bromomethyl)naphthalene (10 g, 43 mmole) in one portion. The reaction was allowed to warm to RT and stirred for 16 hr, then was then concentrated under vacuum. The residue was taken up in Et2O and washed with 1.0 N NaOH then with brine, dried (Na2SO4), and concentrated to dryness. Purification by flash chromatography on silica gel (98:2 to 9:1 CHCl3/methanol containing 5% NH4OH) gave the title compound (3.95 g, 54%) as a clear oil: 1H NMR (400 MHz, CDCl3) δ 7.85 (m, 3 H), 7.79 (s, 1 H), 7.49 (m, 3 H), 3.94 (s, 2 H), 2.53 (s, 3 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(naphthalen-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(naphthalen-2-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(naphthalen-2-yl)methanamine
Reactant of Route 4
N-methyl-1-(naphthalen-2-yl)methanamine
Reactant of Route 5
Reactant of Route 5
N-methyl-1-(naphthalen-2-yl)methanamine
Reactant of Route 6
Reactant of Route 6
N-methyl-1-(naphthalen-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.